Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13496458
InChI: InChI=1S/C11H8ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
SMILES: COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl
Molecular Formula: C11H8ClNO2S
Molecular Weight: 253.71 g/mol

Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC13496458

Molecular Formula: C11H8ClNO2S

Molecular Weight: 253.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate -

Molecular Formula C11H8ClNO2S
Molecular Weight 253.71 g/mol
IUPAC Name methyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H8ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
Standard InChI Key YUJUSIJXJHHHMV-UHFFFAOYSA-N
SMILES COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl
Canonical SMILES COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl

Structural and Chemical Characterization

Molecular Architecture

Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate comprises a five-membered thiazole ring containing sulfur and nitrogen atoms. The 3-chlorophenyl group at the 2-position introduces steric and electronic effects, while the methyl ester at the 4-position enhances solubility and reactivity. The IUPAC name is methyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate, with the SMILES notation COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H10ClNO2S\text{C}_{12}\text{H}_{10}\text{ClNO}_{2}\text{S}
Molecular Weight267.73 g/mol
Canonical SMILESCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically follows a multi-step protocol:

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis employs thiourea and α-haloketones. For example, reacting methyl 2-bromoacetoacetate with thiourea yields the thiazole core .

  • Aryl Substitution: A Buchwald-Hartwig coupling or direct C-H arylation introduces the 3-chlorophenyl group. Palladium-catalyzed C5-arylation of azole-4-carboxylates has been demonstrated for similar structures .

Table 2: Synthetic Routes for Analogous Thiazoles

StepReagents/ConditionsYieldSource
Thiazole cyclizationThiourea, α-bromoketone, EtOH, reflux65–75%
Pd-catalyzed arylationPd(OAc)2_2, PPh3_3, K2 _2CO3_3, DMF50–60%

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and purity. Automated purification systems, such as simulated moving bed chromatography, are utilized to isolate the final product.

Biological Activity and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate is hypothesized to inhibit bacterial cell wall synthesis by targeting UDP-N-acetylmuramate/L-alanine ligase, an enzyme critical for peptidoglycan biosynthesis. Comparable compounds, such as methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrate potent activity against Mycobacterium tuberculosis (MIC = 0.06 µg/mL) .

Table 3: Antimicrobial Activity of Thiazole Analogues

CompoundTarget OrganismMIC (µg/mL)Source
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis0.06
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylateS. aureus2.5

Applications in Drug Discovery

Lead Optimization

The methyl ester group serves as a prodrug moiety, enhancing bioavailability. Hydrolysis to the carboxylic acid in vivo improves target binding. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Cl) at the phenyl meta-position enhance enzymatic inhibition.

Comparative Analysis with Structural Analogues

Table 4: Comparison of Thiazole-4-carboxylate Derivatives

CompoundMolecular Weight (g/mol)Key Functional GroupBiological Activity
Methyl 2-(3-chlorophenyl)thiazole-4-carboxylate267.733-ChlorophenylAntimicrobial
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate267.73Ethyl esterEnzyme inhibition
Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate251.273-FluorophenylAnticancer

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with bacterial enzymes using X-ray crystallography.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

  • Derivatization: Explore substitutions at the thiazole 5-position to enhance potency .

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